2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, Carbonic Anhydrase 2, by binding to the active site of the enzyme This interaction can inhibit the enzyme’s activity, leading to a decrease in the rate of the carbon dioxide to bicarbonate conversion
Biochemical Pathways
The inhibition of Carbonic Anhydrase 2 affects the bicarbonate buffer system, which is crucial for maintaining pH homeostasis in the body . This can lead to a variety of downstream effects, including changes in cellular metabolism and ion transport.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its potential role as an inhibitor of Carbonic Anhydrase 2, it could potentially be used to modulate pH homeostasis in the body . .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by the individual’s physiological state, including factors such as age, sex, and health status.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The thiophene and pyrazole rings are then linked via a suitable linker, often involving a sulfonamide group.
Final Assembly: The final step involves the coupling of the intermediate with 4-hydroxyphenoxyacetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, the electronic properties of the thiophene and pyrazole rings make this compound useful in the development of organic semiconductors and other electronic materials. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Pyrazole Derivatives: Compounds such as celecoxib, which contains a pyrazole ring, are used as anti-inflammatory drugs.
Uniqueness
What sets 2-(4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide apart is the combination of the thiophene and pyrazole rings with a sulfonamide group. This unique structure provides a versatile platform for the development of new compounds with diverse biological activities and electronic properties.
Properties
IUPAC Name |
2-[4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c18-17(22)11-25-14-1-3-15(4-2-14)27(23,24)19-7-9-21-8-5-16(20-21)13-6-10-26-12-13/h1-6,8,10,12,19H,7,9,11H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVCWWHTTRXLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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